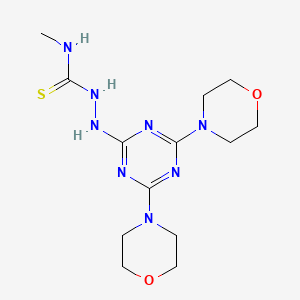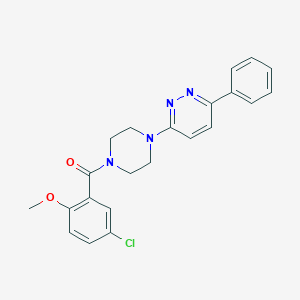
N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide” is an amide derivative containing a furan ring and two phenyl rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Amides are common functional groups in organic chemistry, often seen in proteins and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely show the furan ring attached to a methoxyethyl group, which is then attached to an amide group that includes two phenyl rings .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan compounds generally have a strong aroma . The presence of the amide group could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with structural similarities to N-(2-(furan-2-yl)-2-methoxyethyl)-2,2-diphenylacetamide have been synthesized and characterized for their potential therapeutic applications. For instance, derivatives of furan and acetamide have been explored for their anti-tuberculosis activity through one-pot synthesis and characterized by single-crystal X-ray diffraction and spectroscopic techniques. This process underscores the importance of structural analysis in understanding compound efficacy (Bai et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of furanyl compounds have been highlighted in several studies. For example, the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives focused on evaluating their antifungal effects against various fungal species, demonstrating significant antifungal activity comparable to ketoconazole (Kaplancıklı et al., 2013).
Pharmacokinetics and Drug Development
The pharmacokinetics and potential as prodrugs of compounds structurally related to the compound of interest have been investigated, emphasizing their transformation into active drugs with specific therapeutic targets. For instance, DB289, a prodrug, has been studied for its conversion to an active antiprotozoal and antifungal agent, highlighting the significance of pharmacokinetic studies in drug development (Midgley et al., 2007).
Potential Therapeutic Applications
Research has also focused on the potential therapeutic applications of furanyl derivatives, including their anti-inflammatory, anticancer, and antiangiogenic activities. For instance, novel danshen methoxybenzo[b]furan derivatives have been studied for their antagonistic effects on adipogenic differentiation and production of inflammatory adipokines, suggesting potential applications in treating obesity-associated inflammatory diseases (Sung et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOYJGVMMOMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)


![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

